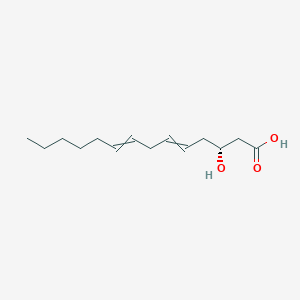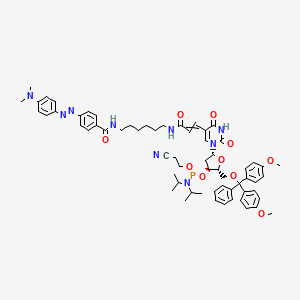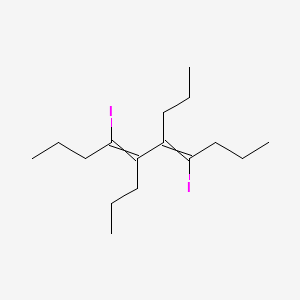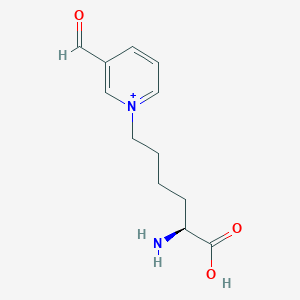
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is a compound that features a pyridine ring with a formyl group at the 3-position and is linked to L-norleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine ring is treated with a formylating agent such as DMF and POCl3.
Coupling with L-norleucine: The final step involves coupling the formylpyridine with L-norleucine using peptide coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Carboxypyridin-1-ium-1-yl)-L-norleucine.
Reduction: 6-(3-Hydroxypyridin-1-ium-1-yl)-L-norleucine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Formylpyridin-1-ium-1-yl)-L-alanine: Similar structure but with alanine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-lysine: Contains lysine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-phenylalanine: Features phenylalanine in place of norleucine.
Uniqueness
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is unique due to the presence of the norleucine moiety, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
610780-56-8 |
|---|---|
Formule moléculaire |
C12H17N2O3+ |
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
(2S)-2-amino-6-(3-formylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-11(12(16)17)5-1-2-6-14-7-3-4-10(8-14)9-15/h3-4,7-9,11H,1-2,5-6,13H2/p+1/t11-/m0/s1 |
Clé InChI |
FJTXVACWFXDTOU-NSHDSACASA-O |
SMILES isomérique |
C1=CC(=C[N+](=C1)CCCC[C@@H](C(=O)O)N)C=O |
SMILES canonique |
C1=CC(=C[N+](=C1)CCCCC(C(=O)O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
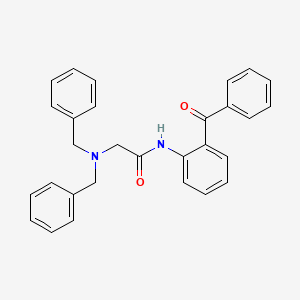
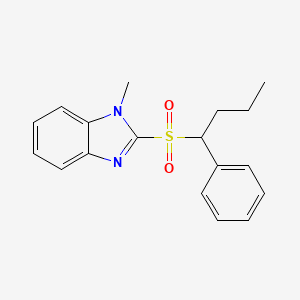
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
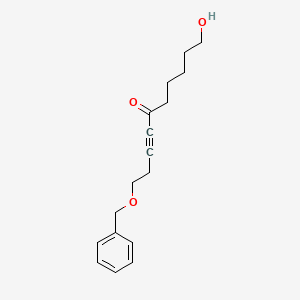
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
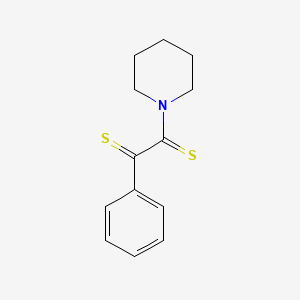
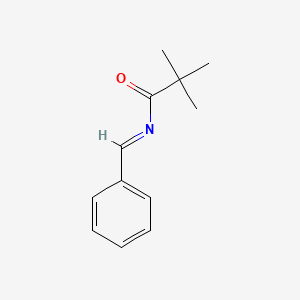
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
